Cavidine

Descripción

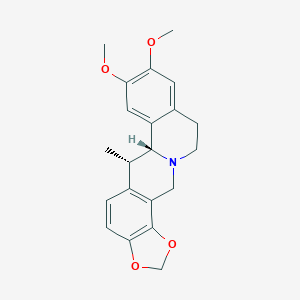

structure

Structure

3D Structure

Propiedades

IUPAC Name |

(12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZZGWPIBBTYNE-FKIZINRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954392 | |

| Record name | 8,9-Dimethoxy-6-methyl-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32728-75-9 | |

| Record name | Cavidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032728759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9-Dimethoxy-6-methyl-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture and Biological Activity of Cavidine: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Structure, Anti-inflammatory Properties, and Underlying Mechanisms of a Promising Isoquinoline Alkaloid

Introduction

Cavidine, a naturally occurring isoquinoline alkaloid, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of this compound's chemical structure, its biological activities, and the molecular pathways it modulates. The information presented herein is curated from preclinical studies and aims to facilitate further investigation into the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is classified as a protoberberine alkaloid. Its chemical identity is well-defined, with established nomenclature and structural identifiers.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][3][4] |

| Molecular Weight | 353.41 g/mol | [3][4] |

| IUPAC Name | (12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3(11),4(8),9,14,16,18-hexaene | [1] |

| CAS Number | 32728-75-9 | [1][3] |

| SMILES | C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | [1] |

| InChI Key | JTZZGWPIBBTYNE-FKIZINRSSA-N | [1] |

Biological Activity and Mechanism of Action

Preclinical studies have demonstrated that this compound exhibits significant anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]

Selective COX-2 Inhibition

Modulation of the NF-κB Signaling Pathway

A key mechanism underlying this compound's anti-inflammatory activity is its ability to suppress the NF-κB signaling pathway.[2] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

This compound has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing the nuclear translocation of p65 and downregulating the expression of downstream inflammatory mediators.[2]

Preclinical Efficacy: In Vivo and In Vitro Studies

The anti-inflammatory effects of this compound have been evaluated in various preclinical models, including lipopolysaccharide (LPS)-induced acute lung injury in mice and LPS-stimulated murine peritoneal macrophages.

In Vivo Model: LPS-Induced Acute Lung Injury in Mice

In a murine model of LPS-induced acute lung injury, intraperitoneal administration of this compound demonstrated a dose-dependent protective effect. Treatment with this compound resulted in a significant reduction in the lung wet-to-dry weight ratio, a key indicator of pulmonary edema. Furthermore, this compound administration led to a marked decrease in the levels of the pro-inflammatory cytokines TNF-α and IL-6 in both bronchoalveolar lavage fluid (BALF) and serum.[2]

| Treatment Group | Dose (mg/kg) | TNF-α Levels (vs. LPS control) | IL-6 Levels (vs. LPS control) | Reference |

| Control | - | Baseline | Baseline | [2] |

| LPS | 30 | Increased | Increased | [2] |

| This compound | 1 | Significantly Decreased | Significantly Decreased | [2] |

| This compound | 3 | Significantly Decreased | Significantly Decreased | [2] |

| This compound | 10 | Significantly Decreased | Significantly Decreased | [2] |

Note: Specific quantitative values for cytokine levels were not available in the reviewed literature. The table reflects the qualitative findings of significant dose-dependent reductions.

In Vitro Model: LPS-Stimulated Murine Peritoneal Macrophages

In vitro studies using murine peritoneal macrophages stimulated with LPS further corroborated the anti-inflammatory effects of this compound. Treatment with this compound led to a significant, concentration-dependent inhibition of the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6.[1]

| Treatment Group | Concentration | NO Production (vs. LPS control) | PGE2 Production (vs. LPS control) | TNF-α Production (vs. LPS control) | IL-6 Production (vs. LPS control) | Reference |

| Control | - | Baseline | Baseline | Baseline | Baseline | [1] |

| LPS | (e.g., 1 µg/mL) | Increased | Increased | Increased | Increased | [1] |

| This compound | (Various conc.) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [1] |

Note: Specific concentrations and quantitative inhibition data were not detailed in the available abstracts.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies based on the available literature for the key experiments cited.

LPS-Induced Acute Lung Injury in Mice (In Vivo)

-

Animal Model: Male BALB/c mice (or similar strain), 6-8 weeks old.

-

Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

This compound Administration: Prepare this compound solutions in a suitable vehicle (e.g., saline with a small percentage of DMSO). Administer this compound intraperitoneally (i.p.) at doses of 1, 3, and 10 mg/kg body weight. A vehicle control group should also be included.

-

LPS Challenge: One hour after the first this compound administration and again 12 hours later, induce acute lung injury by intranasal administration of LPS (from E. coli) at a dose of 30 mg/kg.

-

Sample Collection: At a predetermined time point post-LPS challenge (e.g., 6 or 24 hours), euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a fixed volume of sterile saline into the lungs to collect BALF.

-

Blood and Tissue Collection: Collect blood via cardiac puncture for serum separation. Perfuse the lungs with saline and excise them. One lung lobe can be used for wet-to-dry weight ratio measurement, while other lobes can be snap-frozen for biochemical analysis or fixed in formalin for histopathology.

-

Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in BALF and serum using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Prepare protein lysates from lung tissue to determine the expression and phosphorylation levels of NF-κB p65 and IκBα.

LPS-Stimulated Peritoneal Macrophages (In Vitro)

-

Macrophage Isolation: Elicit peritoneal macrophages from mice by intraperitoneal injection of a sterile irritant (e.g., 3% thioglycollate broth). After 3-4 days, harvest the peritoneal exudate cells by lavage with sterile PBS.

-

Cell Culture: Plate the harvested cells in culture dishes and allow them to adhere for 2-4 hours. Wash away non-adherent cells. Culture the adherent macrophages in complete medium (e.g., DMEM with 10% FBS and antibiotics).

-

This compound Treatment: Pre-treat the macrophages with various concentrations of this compound for a specified period (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2), TNF-α, and IL-6: Quantify the levels of these mediators in the culture supernatant using specific ELISA kits.

-

-

Western Blot Analysis: Lyse the cells to extract proteins and analyze the expression of COX-1 and COX-2, as well as the phosphorylation status of NF-κB pathway components.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-inflammatory therapeutic agent. Its dual mechanism of action, involving selective COX-2 inhibition and suppression of the NF-κB signaling pathway, positions it as a promising candidate for the treatment of various inflammatory conditions. The preclinical data summarized in this guide highlight its efficacy in mitigating inflammatory responses in both in vivo and in vitro models.

Future research should focus on obtaining more precise quantitative data, including IC50 values for COX-2 inhibition and detailed dose-response curves for its effects on various inflammatory markers. Further elucidation of its pharmacokinetic and pharmacodynamic properties, as well as comprehensive safety and toxicology studies, will be essential for its translation into clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to build upon as they continue to explore the therapeutic potential of this compound.

References

Cavidine's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavidine is an isoquinoline alkaloid isolated from the plant Corydalis impatiens.[1][2] This plant has a history of use in traditional Tibetan medicine for treating conditions such as skin injuries, hepatitis, and cholecystitis.[1][2] Modern scientific investigation has focused on this compound's significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory effects, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Anti-Inflammatory Action

This compound employs a multi-pronged approach to mitigate the inflammatory response. The primary mechanisms identified are the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. These actions collectively lead to a significant reduction in the production of key pro-inflammatory mediators.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

A key finding is that this compound acts as a selective inhibitor of COX-2, an enzyme crucial for the synthesis of prostaglandins (PGs), which are potent inflammatory mediators.[1] Unlike non-selective COX inhibitors, this compound's action is specific to the inducible COX-2 isoform, which is upregulated during inflammation, while having a negligible effect on the constitutively expressed cyclooxygenase-1 (COX-1).[1] This selectivity is a desirable trait for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibition. The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandin E2 (PGE2) at the site of inflammation.[1]

Modulation of the NF-κB Signaling Pathway

This compound has been shown to exert potent inhibitory effects on the NF-κB signaling pathway, a central regulator of the inflammatory response.[3][4] The NF-κB family of transcription factors controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5][6] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the canonical NF-κB pathway is activated. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which frees the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.[7][8]

This compound intervenes in this cascade by inhibiting the degradation of IκBα and preventing the nuclear translocation of the active p65 subunit.[4] This effectively halts the downstream transcription of NF-κB target genes, leading to a marked reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4]

Reduction of Pro-inflammatory Mediators

Through its dual action on COX-2 and NF-κB, this compound effectively suppresses the production and release of a spectrum of pro-inflammatory molecules. In vitro studies using LPS-stimulated murine peritoneal macrophages have demonstrated that this compound significantly inhibits the production of TNF-α, IL-6, and nitric oxide (NO).[1][2] In vivo models of inflammation, such as acetic acid-induced peritonitis, have confirmed these findings, showing reduced levels of TNF-α and PGE2 in the peritoneal fluid of this compound-treated mice.[1]

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The data below is summarized from key studies.

Table 1: In Vitro Effects of this compound on LPS-Stimulated Murine Peritoneal Macrophages

| Parameter | This compound Concentration (μM) | Result (% Inhibition) | Reference |

|---|---|---|---|

| TNF-α Production | 1, 5, 10 | Dose-dependent inhibition | [1] |

| IL-6 Production | 1, 5, 10 | Dose-dependent inhibition | [1] |

| Nitric Oxide (NO) Production | 1, 5, 10 | Dose-dependent inhibition | [1] |

| COX-2 Protein Expression | 1, 5, 10 | Significant inhibition | [1] |

| COX-1 Protein Expression | 1, 5, 10 | No significant effect |[1] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound in Murine Models

| Model | This compound Dose (mg/kg, i.p.) | Measured Outcome | Result (% Inhibition) | Reference |

|---|---|---|---|---|

| Xylene-Induced Ear Edema | 1, 5, 10 | Ear Swelling | Up to ~50% at 10mg/kg | [1] |

| Formaldehyde-Induced Paw Edema | 1, 5, 10 | Paw Swelling | Up to ~45% at 10mg/kg | [1] |

| Acetic Acid-Induced Peritonitis | 1, 5, 10 | Leukocyte Infiltration | Significant reduction |[1] |

Table 3: Effects of this compound on Biochemical Parameters in Acetic Acid-Induced Colitis

| Parameter | Treatment Group (this compound Dose, mg/kg, i.g.) | Result | Reference |

|---|---|---|---|

| Myeloperoxidase (MPO) | 5, 10 | Significantly decreased | [4] |

| Glutathione (GSH) | 5, 10 | Significantly increased | [4] |

| Superoxide Dismutase (SOD) | 5, 10 | Significantly increased | [4] |

| Malondialdehyde (MDA) | 5, 10 | Significantly decreased | [4] |

| TNF-α & IL-6 (Colon Tissue) | 1, 5, 10 | Significantly decreased |[4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound's anti-inflammatory activity.

In Vitro: LPS-Induced Inflammation in Murine Peritoneal Macrophages

This assay assesses the direct effect of a compound on inflammatory mediator production by immune cells.

-

Cell Isolation: Peritoneal macrophages are harvested from BALB/c mice by peritoneal lavage with cold, sterile PBS.

-

Cell Culture: Cells are washed, counted, and seeded in culture plates. They are allowed to adhere for 2-4 hours, after which non-adherent cells are washed away.

-

Treatment: Adherent macrophages are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 μM) or vehicle control for 1 hour.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 μg/mL) to the culture medium. A negative control group receives no LPS.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).

-

Analysis:

-

Cytokines (TNF-α, IL-6): Levels in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO): NO production is assessed by measuring nitrite concentration in the supernatant using the Griess reagent assay.

-

Protein Expression (COX-1, COX-2): Cell lysates are collected for Western blot analysis to determine the protein levels of COX-1 and COX-2.

-

In Vivo: Acetic Acid-Induced Murine Colitis

This model simulates inflammatory bowel disease to evaluate the protective effects of a test compound.

-

Animals: Male mice (e.g., Kunming or C57BL/6 strain) are used.

-

Grouping: Animals are divided into groups: a normal control, a colitis model group (acetic acid only), positive control (e.g., sulfasalazine 500 mg/kg), and this compound treatment groups (e.g., 1, 5, 10 mg/kg).

-

Treatment: this compound or vehicle is administered orally (i.g.) for a set period, typically seven consecutive days.

-

Induction of Colitis: On a specific day of the treatment period, mice are lightly anesthetized, and colitis is induced by intra-rectal administration of acetic acid (e.g., 5% v/v).

-

Monitoring: Mice are monitored daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).

-

Sample Collection: At the end of the experiment, mice are euthanized. The colon is excised, weighed, and its length is measured. Colonic tissue and serum samples are collected.

-

Analysis:

-

Macroscopic and Histological Scoring: The colon is scored for visible damage and then processed for histological examination to assess tissue damage and inflammatory cell infiltration.

-

Biochemical Assays: Colon tissue homogenates are used to measure levels of myeloperoxidase (MPO) as an index of neutrophil infiltration, as well as markers of oxidative stress like superoxide dismutase (SOD), glutathione (GSH), and malondialdehyde (MDA).

-

Cytokine Measurement: TNF-α and IL-6 levels in serum and colon tissue are measured by ELISA.

-

Western Blot: Expression of key signaling proteins like p65 NF-κB in colon tissue is analyzed.

-

Conclusion

This compound demonstrates robust anti-inflammatory activity through a well-defined, dual mechanism involving the selective inhibition of COX-2 and the suppression of the pro-inflammatory NF-κB signaling pathway. This leads to a significant downstream reduction in inflammatory mediators, including key cytokines and prostaglandins. The quantitative data from both in vitro and in vivo models strongly support its efficacy. The detailed experimental protocols provided herein offer a framework for further investigation into this promising natural compound for the development of novel anti-inflammatory therapeutics.

References

- 1. Anti-inflammatory effects of this compound in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Effects of this compound In Vitro and In Vivo, a Selective COX-2 Inhibitor in LPS-Induced Peritoneal Macrophages of Mouse - 西安交通大学 [scholar.xjtu.edu.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protective effect of this compound on acetic acid-induced murine colitis via regulating antioxidant, cytokine profile and NF-κB signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Cavidine: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavidine is a bioactive protoberberine alkaloid that has garnered significant interest for its pharmacological properties. As a member of the tetrahydroprotoberberine class, it is structurally characterized by a tetracyclic ring system derived from the benzylisoquinoline pathway. This document provides a comprehensive technical overview of the natural occurrence of this compound, its biosynthetic origins, and detailed protocols for its extraction and purification from primary plant sources. The information presented herein is intended to serve as a foundational resource for research and development initiatives.

Natural Occurrence and Quantitative Data

This compound is predominantly found within the plant kingdom, specifically in various species of the genus Corydalis (family Papaveraceae). The primary source utilized in traditional medicine and for alkaloid extraction is the tuber, or rhizome, of these plants. While this compound is a known constituent of these species, specific quantitative data for this individual alkaloid is not widely reported in the literature. However, data on the total alkaloid content provides a valuable context for its occurrence.

Table 1: Natural Sources of this compound and Alkaloid Content

| Plant Species | Part of Organism | This compound Concentration (mg/g dry weight) | Total Alkaloid Concentration (mg/g dry weight) |

| Corydalis yanhusuo | Tuber (Rhizome) | Not consistently reported | ~12.7[1][2] |

| Corydalis saxicola | Whole Plant | Present, but not quantified[3] | Not reported |

| Corydalis meifolia | Leaves and Stems | Present, but not quantified | Not reported |

| Corydalis ambigua | Tuber (Rhizome) | Present, but not quantified[4] | Not reported |

| Corydalis chaerophylla | Whole Plant | Present, but not quantified | Not reported |

Biosynthesis of this compound

The biosynthesis of this compound follows the well-established pathway for tetrahydroprotoberberine alkaloids, originating from the amino acid L-tyrosine. This multi-step enzymatic process involves the formation of key benzylisoquinoline intermediates, cyclization to form the protoberberine core, and subsequent stereospecific modifications.

The generalized pathway is as follows:

-

L-Tyrosine is converted through a series of enzymatic steps to (S)-Reticuline .

-

The berberine bridge enzyme (BBE), a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-Reticuline to form the berberine bridge, yielding (S)-Scoulerine . This is the foundational step for all protoberberine alkaloids.

-

The (S)-Scoulerine molecule then undergoes a series of modifications by various enzymes, including O-methyltransferases (OMTs) and cytochrome P450-dependent oxidases (CYP450s) . These enzymes add or modify functional groups (e.g., methyl groups, methylenedioxy bridges) on the aromatic rings.

-

Through these specific tailoring steps, the core (S)-Scoulerine structure is converted into a variety of tetrahydroprotoberberine alkaloids, including this compound.

Experimental Protocols: Extraction and Purification

The following is a generalized, multi-step protocol for the isolation and purification of this compound from Corydalis tubers, synthesized from established methodologies in natural product chemistry.

4.1 Materials and Equipment

-

Plant Material: Dried and powdered tubers of Corydalis yanhusuo.

-

Solvents: 70-95% Ethanol (EtOH), Dilute Ammonia Solution (NH₃·H₂O), Dichloromethane (CH₂Cl₂), Methanol (MeOH), Acetonitrile (ACN), Deionized Water.

-

Acids/Bases: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

-

Chromatography Media: Macroporous adsorption resin (e.g., NKA-9), Silica gel for column chromatography, C18 silica for preparative HPLC.

-

Equipment: Soxhlet extractor or reflux apparatus, rotary evaporator, pH meter, filtration apparatus (Buchner funnel), column chromatography setup, preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a UV detector.

4.2 Step-by-Step Methodology

Step 1: Extraction of Total Alkaloids

-

Weigh 500 g of powdered Corydalis yanhusuo tuber.

-

Place the powder into a reflux flask. Add 70% ethanol at a 1:20 solid-to-liquid ratio (w/v).

-

Adjust the pH of the solvent to 10 using a dilute ammonia solution. This converts alkaloid salts into their free-base form, increasing their solubility in ethanol.

-

Heat the mixture to reflux for 60-90 minutes with continuous stirring.

-

Allow the mixture to cool and filter through a Buchner funnel to separate the extract from the plant marc.

-

Repeat the extraction process on the marc (Step 1.2 - 1.5) one more time to ensure exhaustive extraction.

-

Combine the filtrates from both extractions.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ethanol, yielding a dense aqueous crude extract.

Step 2: Purification using Macroporous Resin

-

Dilute the aqueous crude extract with deionized water.

-

Prepare a column with NKA-9 macroporous adsorption resin, pre-washed according to the manufacturer's instructions.

-

Load the diluted extract onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).

-

Wash the column with 5-10 bed volumes of deionized water to remove water-soluble impurities like sugars and salts.

-

Elute the adsorbed alkaloids from the resin using 10-15 bed volumes of 70% ethanol.

-

Collect the ethanolic eluate and concentrate it to dryness using a rotary evaporator. This yields a product enriched with total alkaloids.

Step 3: Further Purification by Column Chromatography (Optional)

-

The enriched alkaloid extract can be further fractionated using silica gel column chromatography.

-

Dissolve the extract in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity by adding methanol or ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine and concentrate the this compound-rich fractions.

Step 4: High-Purity Isolation by Preparative HPLC

-

Dissolve the this compound-rich fraction in a suitable solvent (e.g., methanol).

-

Purify the sample using a preparative HPLC system equipped with a C18 column.

-

Use a mobile phase gradient, such as acetonitrile and water (often with a modifier like formic acid or ammonium acetate), to achieve separation.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the identity and purity of the final product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 2. Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Cavidine's Modulation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cavidine, an isoquinoline alkaloid, has demonstrated significant anti-inflammatory properties through its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows. This compound has been shown to inhibit the phosphorylation of key signaling molecules such as IκB kinase (IKKβ) and the inhibitor of NF-κB (IκBα), ultimately leading to the suppression of p65 nuclear translocation and the downstream expression of pro-inflammatory genes. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound as a modulator of NF-κB-mediated inflammation.

Introduction

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and inflammation. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases, making it a prime target for therapeutic intervention. This compound, a natural compound, has emerged as a promising modulator of this pathway. Studies have shown that this compound can effectively suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and downregulate the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2).[1] The primary mechanism underlying these anti-inflammatory effects is the inhibition of the canonical NF-κB signaling cascade.[2]

Core Mechanism of Action

This compound's primary mechanism of action in modulating the NF-κB signaling pathway involves the inhibition of key phosphorylation events that are critical for its activation. Specifically, this compound has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB.[2][3] The phosphorylation of IκBα by the IκB kinase (IKK) complex is a crucial step that targets IκBα for ubiquitination and subsequent proteasomal degradation.[4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65-p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators. By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby sequestering the NF-κB complex in the cytoplasm and blocking the inflammatory cascade.[2]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies on the efficacy of this compound in modulating the NF-κB signaling pathway and its downstream inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Induced Murine Models

| Cytokine | Model System | This compound Dose | Inhibition (%) | Reference |

| TNF-α | LPS-induced ALI (BALF) | 1 mg/kg | ~40% | [2] |

| 3 mg/kg | ~60% | [2] | ||

| 10 mg/kg | ~75% | [2] | ||

| TNF-α | LPS-induced ALI (Serum) | 1 mg/kg | ~35% | [2] |

| 3 mg/kg | ~55% | [2] | ||

| 10 mg/kg | ~70% | [2] | ||

| IL-6 | LPS-induced ALI (BALF) | 1 mg/kg | ~30% | [2] |

| 3 mg/kg | ~50% | [2] | ||

| 10 mg/kg | ~65% | [2] | ||

| IL-6 | LPS-induced ALI (Serum) | 1 mg/kg | ~25% | [2] |

| 3 mg/kg | ~45% | [2] | ||

| 10 mg/kg | ~60% | [2] | ||

| TNF-α | Acetic acid-induced colitis (Serum) | 1 mg/kg | Significant Reduction | [1] |

| 5 mg/kg | Significant Reduction | [1] | ||

| 10 mg/kg | Significant Reduction | [1] | ||

| IL-6 | Acetic acid-induced colitis (Serum) | 1 mg/kg | Significant Reduction | [1] |

| 5 mg/kg | Significant Reduction | [1] | ||

| 10 mg/kg | Significant Reduction | [1] |

Note: Percentage inhibition for the LPS-induced ALI model was estimated from graphical data presented in the cited literature.

Table 2: Effect of this compound on NF-κB Pathway Protein Phosphorylation and Expression

| Protein | Cell/Tissue Type | This compound Treatment | Effect | Reference |

| p-p65 | LPS-stimulated A549 cells | Dose-dependent | Inhibition of phosphorylation | [2][3] |

| p-IκBα | LPS-stimulated A549 cells | Dose-dependent | Inhibition of phosphorylation | [2][3] |

| p65 | Acetic acid-induced colitis tissue | 1, 5, 10 mg/kg | Regulation of protein expression | [1] |

Signaling Pathway and Experimental Workflow Visualizations

This compound's Modulation of the Canonical NF-κB Signaling Pathway

Caption: this compound inhibits the LPS-induced canonical NF-κB signaling pathway.

Experimental Workflow for Investigating this compound's Effect on NF-κB Pathway

Caption: A typical experimental workflow to study this compound's effects on the NF-κB pathway.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human lung adenocarcinoma cells (e.g., A549) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time.

Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-IKKβ, p-IκBα, IκBα, p-p65, p65, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

-

Transfection: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, the transfected cells are treated with this compound and/or LPS as described above.

-

Luciferase Activity Measurement: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.

Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Protein Extraction: Nuclear extracts are prepared from treated cells using a nuclear extraction kit.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is end-labeled with biotin or a radioactive isotope.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer. For competition assays, an excess of unlabeled probe is added. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is included.

-

Electrophoresis and Detection: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The bands are then transferred to a membrane and detected using a chemiluminescent or autoradiographic method.

Immunohistochemistry for p65 Nuclear Translocation

-

Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

-

Blocking and Permeabilization: Sections are blocked with a blocking solution (e.g., 5% goat serum in PBS) and permeabilized with Triton X-100.

-

Antibody Incubation: Sections are incubated with a primary antibody against p65 overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.

-

Counterstaining and Imaging: Nuclei are counterstained with DAPI. The slides are mounted, and images are captured using a fluorescence microscope to visualize the subcellular localization of p65.

Conclusion

This compound presents a compelling profile as a potent anti-inflammatory agent that functions through the targeted modulation of the NF-κB signaling pathway. Its ability to inhibit crucial phosphorylation events, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes, underscores its therapeutic potential for a range of inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel anti-inflammatory drug. Future studies should focus on elucidating the precise binding interactions of this compound with components of the IKK complex and further validating its efficacy and safety in preclinical and clinical settings.

References

- 1. Protective effect of this compound on acetic acid-induced murine colitis via regulating antioxidant, cytokine profile and NF-κB signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via NF-κB Signaling Pathway in vivo and in vitro - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cavidine for Acute Lung Injury Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation, damage to the alveolar-capillary barrier, and pulmonary edema, leading to high morbidity and mortality. Current therapeutic options are limited, highlighting the urgent need for novel and effective pharmacological interventions. Cavidine, a protoberberine isoquinoline alkaloid isolated from Corydalis impatiens, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties. Preclinical studies have demonstrated that this compound can ameliorate the pathological features of ALI, primarily by modulating the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the research on this compound for ALI, including quantitative data on its efficacy, detailed experimental protocols, and an exploration of its molecular mechanisms of action.

Quantitative Data on this compound's Efficacy in ALI

The therapeutic effects of this compound in a lipopolysaccharide (LPS)-induced murine model of ALI have been quantified through various key indicators of lung injury. The data consistently demonstrates a dose-dependent protective effect of this compound.

Table 1: Effect of this compound on Lung Edema in LPS-Induced ALI in Mice

| Treatment Group | Dose (mg/kg) | Lung Wet-to-Dry (W/D) Weight Ratio (Mean ± SEM) |

| Control | - | 4.5 ± 0.2 |

| LPS | 30 | 6.8 ± 0.3 |

| LPS + this compound | 1 | 6.1 ± 0.2 |

| LPS + this compound | 3 | 5.5 ± 0.2** |

| LPS + this compound | 10 | 5.0 ± 0.1 |

| LPS + Dexamethasone | 5 | 5.2 ± 0.2 |

| *Data derived from studies on LPS-induced ALI in mice.[1] **p < 0.01, **p < 0.001 compared to the LPS group. |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF) of LPS-Treated Mice

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |

| Control | - | 50 ± 10 | 30 ± 8 |

| LPS | 30 | 450 ± 50 | 350 ± 40 |

| LPS + this compound | 1 | 380 ± 40 | 280 ± 30 |

| LPS + this compound | 3 | 250 ± 30 | 180 ± 20 |

| LPS + this compound | 10 | 150 ± 20 | 100 ± 15 |

| LPS + Dexamethasone | 5 | 180 ± 25 | 120 ± 18 |

| *Data derived from ELISA analysis of BALF from mice with LPS-induced ALI.[2] **p < 0.01, **p < 0.001 compared to the LPS group. |

Experimental Protocols

This section details the methodologies for in vivo and in vitro studies investigating the effects of this compound on ALI.

In Vivo Model of LPS-Induced Acute Lung Injury in Mice

This protocol describes the induction of ALI in mice using LPS and subsequent treatment with this compound.

3.1.1 Materials

-

Male BALB/c mice (6-8 weeks old)

-

This compound (purity > 98%)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Dexamethasone (positive control)

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., isoflurane)

-

Animal handling and administration equipment

3.1.2 this compound and LPS Solution Preparation

-

This compound Solution: Dissolve this compound in sterile saline to final concentrations for intraperitoneal (i.p.) injection. The vehicle for this compound is typically sterile saline.

-

LPS Solution: Dissolve LPS in sterile saline to a concentration suitable for intranasal administration.

3.1.3 Experimental Procedure

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide mice into control, LPS model, this compound treatment (low, medium, and high dose), and positive control (Dexamethasone) groups.

-

This compound Administration: Administer this compound (1, 3, or 10 mg/kg) or Dexamethasone (5 mg/kg) via intraperitoneal injection at 12 hours and 1 hour before LPS challenge.[3] The control and LPS model groups receive an equivalent volume of saline.

-

ALI Induction: Lightly anesthetize mice and instill LPS (30 mg/kg) intranasally.[3] The control group receives an equivalent volume of saline.

-

Sample Collection (24 hours post-LPS):

-

Euthanize mice and collect blood samples via cardiac puncture.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline into the lungs to collect BALF.

-

Harvest lung tissues. One lung can be used for wet-to-dry weight ratio measurement, and the other can be fixed for histopathology or snap-frozen for molecular analysis.

-

3.1.4 Key Experimental Workflow

In Vitro Model of LPS-Induced Inflammation in A549 Cells

This protocol details the use of the A549 human lung adenocarcinoma cell line to investigate the molecular mechanism of this compound.

3.2.1 Materials

-

A549 cells (ATCC CCL-185)

-

Cell culture medium (e.g., F-12K Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

LPS from E. coli O111:B4

-

Phosphate-buffered saline (PBS)

-

Reagents for Western blotting

3.2.2 Experimental Procedure

-

Cell Culture: Culture A549 cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells into appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour). The specific concentrations of this compound used in vitro should be determined based on dose-response studies, but are often in the µM range.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).[4]

-

-

Cell Lysate Preparation: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer for protein extraction.

-

Western Blot Analysis: Analyze the protein expression and phosphorylation of target proteins in the NF-κB pathway (e.g., p-p65, p-IκBα).

Histopathological Analysis

-

Fixation: Fix lung tissue samples in 10% neutral buffered formalin for 24 hours.

-

Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome.

-

Staining: Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.

-

Microscopic Examination: Evaluate the stained sections under a light microscope for pathological changes such as alveolar congestion, hemorrhage, edema, and inflammatory cell infiltration.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Preparation: Centrifuge BALF and blood samples to obtain the supernatant and serum, respectively.

-

ELISA Procedure: Use commercial ELISA kits for mouse TNF-α and IL-6 according to the manufacturer's instructions. Briefly, add standards and samples to the antibody-coated microplate, followed by the addition of a biotin-conjugated detection antibody and streptavidin-HRP. Finally, add the substrate solution and measure the absorbance at the appropriate wavelength.

-

Quantification: Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

-

Protein Quantification: Determine the protein concentration of the cell or tissue lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Signaling Pathways and Mechanism of Action

This compound's protective effects in ALI are primarily attributed to its potent anti-inflammatory activity, which is mediated through the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In the context of LPS-induced ALI, LPS binds to Toll-like receptor 4 (TLR4) on immune and epithelial cells, triggering a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6.

This compound intervenes in this pathway by inhibiting the phosphorylation of both IκBα and the p65 subunit of NF-κB.[3] By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent pro-inflammatory gene expression.

Potential Effects on Oxidative Stress and Apoptosis

While the primary mechanism of this compound in ALI has been linked to the NF-κB pathway, its broader effects on other pathological processes in ALI, such as oxidative stress and apoptosis, warrant further investigation.

-

Oxidative Stress: ALI is characterized by an imbalance between oxidants and antioxidants. An excessive production of reactive oxygen species (ROS) contributes to cellular damage. It is plausible that by reducing inflammation, this compound indirectly mitigates oxidative stress. Future research should investigate the direct effects of this compound on oxidative stress markers such as superoxide dismutase (SOD), malondialdehyde (MDA), and glutathione (GSH).

-

Apoptosis: Apoptosis of alveolar epithelial and endothelial cells is a key feature of ALI, contributing to barrier dysfunction. The NF-κB pathway can have both pro- and anti-apoptotic roles depending on the cellular context. By modulating NF-κB, this compound may influence apoptosis. Further studies are needed to examine the effect of this compound on the expression of apoptosis-related proteins like Bcl-2 and Bax.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in preclinical models of acute lung injury. Its mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB signaling pathway, provides a strong rationale for its further development. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to build upon.

Future research should focus on:

-

Elucidating the full spectrum of this compound's molecular targets and its effects on other signaling pathways relevant to ALI.

-

Investigating the impact of this compound on oxidative stress and apoptosis in lung injury models.

-

Evaluating the therapeutic efficacy of this compound in other preclinical models of ALI that are not LPS-based.

-

Conducting pharmacokinetic and toxicological studies to assess the safety profile of this compound for potential clinical translation.

By addressing these areas, the scientific community can further validate this compound as a promising novel therapeutic for the treatment of acute lung injury.

References

- 1. researchgate.net [researchgate.net]

- 2. Short-Term versus Long-Term Culture of A549 Cells for Evaluating the Effects of Lipopolysaccharide on Oxidative Stress, Surfactant Proteins and Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via NF-κB Signaling Pathway in vivo and in vitro - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Cavidine Dosage for In Vivo Mouse Models

Introduction

Cavidine is an isoquinoline alkaloid isolated from the plant Corydalis impatiens, a traditional Tibetan herb.[1] Emerging research has highlighted its potent anti-inflammatory properties, making it a compound of interest for drug development.[1] Studies suggest this compound functions as a selective cyclooxygenase-2 (COX-2) inhibitor and can modulate key inflammatory pathways.[1] Establishing accurate and effective dosages in preclinical animal models is a critical step in evaluating its therapeutic potential. These application notes provide a summary of reported dosages and detailed protocols for the administration of this compound in in vivo mouse models based on published literature.

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms. It has been identified as a selective inhibitor of COX-2, an enzyme crucial for the synthesis of prostaglandins involved in inflammation.[1] Furthermore, in models of endotoxic shock, this compound has been shown to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and high mobility group box 1 (HMGB1).[2] This inhibitory action is associated with the attenuation of the mitogen-activated protein kinase (MAPK) signaling pathway, a central regulator of cellular responses to inflammatory stimuli.[2]

Caption: this compound's anti-inflammatory signaling pathway.

Quantitative Data Summary: this compound Dosage in Mice

The following table summarizes the dosages and experimental conditions reported in a key study investigating the effects of this compound in a mouse model of lipopolysaccharide (LPS)-induced endotoxic shock.

| Parameter | Details | Reference |

| Animal Model | Female Kunming mice | [2] |

| Condition | LPS-induced endotoxic shock | [2] |

| Compound | This compound | [2] |

| Doses | 1, 3, and 10 mg/kg | [2] |

| Route of Administration | Intraperitoneal (i.p.) injection | [2] |

| Dosing Schedule | Administered at 1 and 12 hours before LPS injection | [2] |

| Key Outcomes | - Reduced mortality after endotoxin injection.- Attenuated lung, liver, and kidney injury.- Inhibited production of TNF-α, IL-6, and HMGB1.- Attenuated phosphorylation of MAPK. | [2] |

Experimental Protocols

Protocol 1: Evaluation of this compound in an LPS-Induced Endotoxic Shock Model

This protocol is adapted from a study evaluating the protective effects of this compound against endotoxin shock in mice.[2]

1. Animal Model:

-

Species: Female Kunming mice (or other appropriate strain).

-

Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.[3] Acclimatize animals for at least one week before experimentation.

2. Materials:

-

This compound powder

-

Vehicle solution (e.g., sterile 0.9% saline, potentially with a minimal amount of DMSO for solubility, to be validated by the researcher)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile 1 mL syringes with 25-27G needles.[4]

-

Animal balance

3. Preparation of Solutions:

-

This compound Stock: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be calculated to ensure the desired dose (1, 3, or 10 mg/kg) is administered in a standard injection volume (e.g., 100-200 µL).

-

LPS Solution: Dissolve LPS in sterile 0.9% saline to a concentration required to deliver a 30 mg/kg dose.

4. Experimental Procedure:

-

Grouping: Divide mice into experimental groups: Vehicle control, LPS only, and this compound + LPS (at 1, 3, and 10 mg/kg).

-

This compound Administration: Administer the first dose of this compound (or vehicle) via intraperitoneal (i.p.) injection 12 hours before the LPS challenge.

-

Administer the second dose of this compound (or vehicle) via i.p. injection 1 hour before the LPS challenge.

-

LPS Challenge: Induce endotoxic shock by administering LPS (30 mg/kg) via i.p. injection.[2]

-

Monitoring: Monitor the mice for mortality and clinical signs of distress for up to 72 hours.

-

Sample Collection: At a predetermined endpoint, collect blood samples and harvest tissues (liver, lung, kidney) for histological and biochemical analysis (e.g., cytokine levels via ELISA, protein phosphorylation via Western blot).

Caption: Experimental workflow for the endotoxic shock model.

Protocol 2: General Procedure for Intraperitoneal (i.p.) Injection in Mice

Intraperitoneal injection is a common route for administering substances to rodents.[5]

1. Restraint:

-

Securely restrain the mouse by grasping the loose skin over the neck and back to immobilize the head and body.

-

Turn the mouse to expose its abdomen, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.

2. Injection Site:

-

The preferred injection site is the lower right or left abdominal quadrant. Aspirating before injecting helps avoid accidental administration into the bladder or intestines.[4]

3. Injection Procedure:

-

Use a 25-27G needle attached to a 1 mL syringe.[4]

-

Insert the needle at a 15-20 degree angle into the selected quadrant, penetrating the skin and the abdominal wall.

-

Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If no fluid enters the syringe, proceed.

-

Slowly inject the solution. The recommended maximum volume for an i.p. injection in a mouse is typically up to 10 mL/kg.[6]

-

Withdraw the needle smoothly and return the mouse to its cage.

4. Post-Injection Monitoring:

-

Observe the animal for any immediate adverse reactions, such as distress or leakage from the injection site.

Protocol 3: Preparation of this compound for In Vivo Administration

1. Solubility Testing:

-

Before preparing a large batch, determine the solubility of your this compound lot in the intended vehicle.

-

Common vehicles include sterile 0.9% saline, phosphate-buffered saline (PBS), or a co-solvent system such as a small percentage (e.g., 5-10%) of DMSO or ethanol in saline if the compound has poor aqueous solubility.

2. Vehicle Selection:

-

The ideal vehicle is an isotonic, non-toxic solution.

-

If a co-solvent is used, a vehicle-only control group must be included in the experiment to account for any effects of the vehicle itself.

3. Preparation and Storage:

-

Weigh the required amount of this compound powder using an analytical balance.

-

In a sterile environment, add the vehicle incrementally while vortexing or sonicating to ensure complete dissolution.

-

Filter the final solution through a 0.22 µm sterile filter to remove any particulates and ensure sterility.

-

Store the solution as recommended for the compound's stability (e.g., at 4°C or -20°C). If stored, allow the solution to return to room temperature before injection.

References

- 1. Anti-inflammatory effects of this compound in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects and mechanisms of this compound protecting mice against LPS-induced endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 5. ichor.bio [ichor.bio]

- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

Cavidine Administration in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavidine is a natural isoquinoline alkaloid that has demonstrated significant potential in preclinical research due to its anti-inflammatory, neuroprotective, and potential anti-cancer properties. These application notes provide a comprehensive overview of the in vitro administration of this compound, detailing its mechanisms of action and providing protocols for its use in cell culture experiments. This compound has been identified as a selective cyclooxygenase-2 (COX-2) inhibitor and an inducer of mitochondrial autophagy through the inhibition of pyruvate kinase M2 (PKM2). Furthermore, it has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Data Presentation

Due to the limited availability of comprehensive public data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines, the following table summarizes the currently available information. Researchers are strongly encouraged to determine the IC50 experimentally for their specific cell line of interest.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Murine Peritoneal Macrophages | Not Applicable (Inflammation Model) | Dose-dependent inhibition of inflammatory markers observed | [1] |

| Further cell line data to be determined experimentally. |

Experimental Protocols

Preparation of this compound for Cell Culture

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium

Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) by dissolving the powder in 100% DMSO.

-

Gently vortex or sonicate at room temperature until the compound is fully dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare working solutions by diluting the stock solution in serum-free cell culture medium or PBS to the desired final concentrations.

-

It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed 0.1-0.5% (v/v), as higher concentrations can be toxic to cells. Perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.

-

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on a specific cell line.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of this compound dilutions in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the this compound concentration to determine the IC50 value.

-

COX-2 Inhibition Assay

This protocol outlines a method to assess the selective inhibitory effect of this compound on COX-2 activity.

Materials:

-

Peritoneal macrophages or other relevant cell line

-

Lipopolysaccharide (LPS)

-

This compound working solutions

-

Complete cell culture medium

-

ELISA kits for Prostaglandin E2 (PGE2), TNF-α, and IL-6

-

Western blot reagents and antibodies for COX-1 and COX-2

Protocol:

-

Cell Treatment:

-

Seed peritoneal macrophages in a 24-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce inflammation and COX-2 expression.

-

-

Analysis of Inflammatory Mediators:

-

Collect the cell culture supernatant.

-

Measure the concentrations of PGE2, TNF-α, and IL-6 using the respective ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for COX Expression:

-

Lyse the cells and collect the protein extracts.

-

Perform western blotting to determine the protein expression levels of COX-1 and COX-2. This will confirm the selective inhibition of COX-2 by this compound.

-

Mitochondrial Autophagy (Mitophagy) Assay

This protocol provides a framework to investigate this compound's role in inducing mitophagy.

Materials:

-

Cells of interest (e.g., neuronal cells for neuropathy studies)

-

This compound working solutions

-

Mitochondrial stressor (optional, e.g., Paclitaxel)

-

Reagents for immunofluorescence (e.g., antibodies against LC3, TOM20, PINK1, Parkin)

-

Fluorescence microscope

-

Western blot reagents

Protocol:

-

Cell Treatment:

-

Seed cells on coverslips in a 24-well plate for immunofluorescence or in larger plates for western blotting.

-

Treat the cells with this compound at various concentrations and for different time points. A positive control for mitophagy induction (e.g., CCCP) should be included.

-

-

Immunofluorescence Analysis:

-

Fix, permeabilize, and block the cells on coverslips.

-

Incubate with primary antibodies against LC3 (autophagosome marker) and a mitochondrial marker (e.g., TOM20).

-

Incubate with fluorescently labeled secondary antibodies.

-

Visualize the colocalization of LC3 puncta with mitochondria using a fluorescence microscope, which indicates the formation of mitophagosomes.

-

-

Western Blot Analysis:

-

Lyse the cells and perform western blotting.

-

Analyze the expression levels of key mitophagy-related proteins such as PINK1 and Parkin, and the conversion of LC3-I to LC3-II. An increase in PINK1, Parkin, and the LC3-II/LC3-I ratio is indicative of mitophagy induction.

-

NF-κB Signaling Pathway Analysis

This protocol describes methods to assess the effect of this compound on the NF-κB signaling pathway.

Materials:

-

Cells of interest

-

LPS or TNF-α for stimulation

-

This compound working solutions

-

Reagents for nuclear and cytoplasmic protein extraction

-

Western blot reagents and antibodies for phospho-IKK, phospho-IκBα, and p65

Protocol:

-

Cell Treatment:

-

Pre-treat cells with this compound for 1-2 hours.

-

Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.

-

-

Western Blot Analysis of NF-κB Pathway Proteins:

-

Lyse the cells at different time points after stimulation.

-

Perform western blotting to analyze the phosphorylation status of IKK and IκBα. Inhibition of their phosphorylation by this compound would indicate an upstream effect on the pathway.

-

-

Analysis of p65 Nuclear Translocation:

-

Perform nuclear and cytoplasmic fractionation to separate the protein extracts.

-

Conduct western blotting to determine the levels of the p65 subunit of NF-κB in both fractions. A decrease in nuclear p65 with this compound treatment would indicate inhibition of NF-κB activation.

-

Alternatively, immunofluorescence staining for p65 can be performed to visualize its subcellular localization.

-

Mandatory Visualizations

Caption: Signaling pathways modulated by this compound.

Caption: Workflow for this compound cytotoxicity assessment.

Caption: Logical flow of this compound's molecular actions.

References

How to dissolve Cavidine for experimental use

Application Notes and Protocols for Cavidine

Product Name: this compound CAS Number: 32728-75-9 Molecular Formula: C₂₁H₂₃NO₄ Molecular Weight: 353.41 g/mol

Product Description and Mechanism of Action

This compound is an isoquinoline alkaloid isolated from plants of the Corydalis genus. It functions as a selective cyclooxygenase-2 (COX-2) inhibitor, which gives it potent anti-inflammatory properties[1]. The primary mechanism of action involves the downregulation of the NF-κB signaling pathway. By inhibiting this pathway, this compound effectively reduces the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2)[1][2]. This makes it a valuable compound for research into inflammatory conditions such as acute lung injury and colitis[2].

Solubility and Storage

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO.

Storage Instructions:

-

Solid Form: Store at -20°C for long-term stability.

-

Stock Solution (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for use within 6 months or at -20°C for use within 1 month[2].

Quantitative Data Summary

The following tables summarize the experimental use of this compound in both in vitro and in vivo models based on published research.

Table 1: In Vitro Experimental Data

| Cell Line/Model | This compound Concentration | Target/Stimulant | Key Biomarkers Measured | Results | Reference |

| Murine Peritoneal Macrophages | 1, 5, 10 µM | Lipopolysaccharide (LPS) | TNF-α, IL-6, NO | Dose-dependent inhibition of TNF-α, IL-6, and NO production. | Niu X, et al. (2015) |

| Murine Peritoneal Macrophages | 1, 5, 10 µM | Lipopolysaccharide (LPS) | COX-1, COX-2 Protein | Selective inhibition of COX-2 expression with no significant effect on COX-1. | Niu X, et al. (2015) |

| RAW264.7 Macrophages | 5, 10, 20 µM | Lipopolysaccharide (LPS) | p-IκBα, p-p65 (NF-κB) | Significant reduction in the phosphorylation of IκBα and p65. | Niu X, et al. (2017) |

Table 2: In Vivo Experimental Data

| Animal Model | This compound Dosage | Administration Route | Experimental Model | Key Findings | Reference |

| Mice | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Xylene-induced ear edema | Significant reduction in ear swelling. | Niu X, et al. (2015) |

| Mice | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Acetic acid-induced peritonitis | Decreased leukocyte number and levels of NO, PGE2, and TNF-α.[1] | Niu X, et al. (2015) |

| Mice | 5, 10, 20 mg/kg | Gavage | Acetic acid-induced colitis | Protective effect via regulation of antioxidants, cytokines, and NF-κB pathway. | Niu X, et al. (2015) |

| Mice | 5, 10, 20 mg/kg | Gavage | LPS-induced acute lung injury | Ameliorated lung injury by inhibiting the NF-κB signaling pathway.[2] | Niu X, et al. (2017) |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations.

Materials:

-

This compound powder (M.Wt: 353.41)

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium (e.g., DMEM or RPMI-1640)

Procedure:

-

Prepare 10 mM Stock Solution:

-

Weigh out 3.53 mg of this compound powder.

-

Add 1 mL of sterile DMSO to the powder.

-

To aid dissolution, gently vortex the tube and/or sonicate in an ultrasonic bath for a short period[2]. Ensure the powder is completely dissolved.

-

-

Storage of Stock Solution:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store aliquots at -80°C for up to 6 months[2].

-

-

Prepare Working Solutions:

-

Thaw a single aliquot of the 10 mM stock solution.

-

Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol provides a general method to assess the anti-inflammatory effects of this compound on murine macrophages, based on methodologies from published studies.

Materials:

-

RAW264.7 murine macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound working solutions (prepared as in Protocol 1)

-

Vehicle control (culture medium with 0.1% DMSO)

-

96-well cell culture plates

-

Reagents for downstream analysis (e.g., Griess Reagent for NO, ELISA kits for TNF-α/IL-6)

Procedure:

-

Cell Seeding:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

-

This compound Pre-treatment:

-

Remove the old medium.

-

Add 100 µL of fresh medium containing the desired final concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control to the respective wells.

-

Incubate for 1-2 hours.

-

-

LPS Stimulation:

-

Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Supernatant Collection and Analysis:

-

After incubation, centrifuge the plate at a low speed to pellet any detached cells.

-

Carefully collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Assay: Use the Griess Reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.

-

Cytokine Assay (TNF-α, IL-6): Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's protocols.

-

-

Data Analysis:

-